Journal Name:Nature Chemistry
Journal ISSN:1755-4330
IF:24.274
Journal Website:http://www.nature.com/nchem/index.html
Year of Origin:2009
Publisher:Nature Publishing Group
Number of Articles Per Year:157
Publishing Cycle:Monthly
OA or Not:Not
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-06 , DOI: 10.1088/2515-7655/acc68d
Water electrolysis has attracted significant attention for large-scale production of green hydrogen as next-generation clean fuels. Recently, the development of graphdiyne (GDY), a new member of carbon allotropes, has been promisingly offering novel alternatives for acquisition of inexpensive and efficient catalysts in the water electrolyzer. The unique atomic arrangement in GDY architecture leads to coexistence of sp– and sp2–C, correspondingly brings numerous intriguing features such as heterogeneous electron distribution, wide tailorable natural bandgap, rapid electron/mass transport and rich chemical bonds. These unique intrinsic natures of GDY provide brilliant inspirations for scientists to design new-concept electrocatalyst toward cathodic hydrogen evolution reaction, anodic oxygen evolution reaction and the overall water-splitting. Based on the immense progress, in this short perspective, current principal design strategies of GDY-based catalysts are systematically summarized, including interface engineering, individual atom fixation, induced constrained growth and bottom-up fabrication. With abundant implementation examples for achieving highly efficient water electrolysis, in particular we focus on clarifying the decisive role of GDY on these design strategies with comprehensive theoretical and experimental evidences. The future direction in developing GDY-based electrocatalysts in hydrogen energy field is also depicted with the urgent anticipation of deeper understanding of structure-performance relationship and catalytic mechanism, especially those in real industry water electrolyzers.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-05 , DOI: 10.1088/2515-7655/acc6ef
Multiferroic materials with strong coupling between different degrees of freedom are prone to exhibit giant multicaloric effects resulting from the application or removal of diverse external fields. These materials exhibit a synergic response to the combined action of two fields when the monocaloric effects are both conventional (or both inverse), while a non-synergic response occurs when one of the monocaloric effects is conventional and the other is inverse. In all cases, the multicaloric properties (isothermal entropy and adiabatic temperature changes) do not result from the simple addition of the corresponding monocaloric quantities because there is a contribution from the interplay between degrees of freedom (cross-coupling term). In this paper, we analyse in detail the contribution of the cross-coupling term to the multicaloric entropy values obtained for both synergic and non-synergic multicaloric materials. We first introduce basic thermodynamic concepts accounting for the multicaloric effects, and next the contribution from the cross-coupling term is illustrated via several model examples. We finally analyse the realistic situation for two prototype materials with synergic and non-synergic multicaloric effects.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-03 , DOI: 10.1088/2515-7655/acbbed
Rendering the solid electrolyte interphase and the inter-particle connections more resilient to volume changes of the active material is a key challenge for silicon electrodes. The slurry preparation in a buffered aqueous solution offers a strategy to increase the cycle life and capacity retention of silicon electrodes considerably. So far, studies have mostly been focused on a citrate buffer at pH = 3, and therefore, in this study a series of carboxylic acids is examined as potential buffers for slurry preparation in order to assess which chemical and physical properties of carboxylic acids are decisive for maximizing the capacity retention for Si as active material. In addition, the cycling stability of buffer-containing electrodes was tested in dependence of the buffer content. The results were complemented by analysis of the gas evolution using online electrochemical mass spectrometry in order to understand the SEI layer formation in presence of carboxylic acids and effect of high proton concentration.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-05-09 , DOI: 10.1088/2515-7655/acd027
La(FexSi1−x)13
and derived quaternary compounds are well-known for their giant, tunable, magneto- and barocaloric responses around a first-order paramagnetic-ferromagnetic transition near room temperature with low hysteresis. Remarkably, such a transition shows a large spontaneous volume change together with itinerant electron metamagnetic features. While magnetovolume effects are well-established mechanisms driving first-order transitions, purely electronic sources have a long, subtle history and remain poorly understood. Here we apply a disordered local moment picture to quantify electronic and magnetoelastic effects at finite temperature in
La(FexSi1−x)13
from first-principles. We obtain results in very good agreement with experiment and demonstrate that the magnetoelastic coupling, rather than purely electronic mechanisms, drives the first-order character and causes at the same time a huge electronic entropy contribution to the caloric response.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-02-09 , DOI: 10.1088/2515-7655/acb668
The utilization of real producer gases such as raw biogas or gasified wood for chemical looping hydrogen production implies the introduction of harmful contaminants into the process. Hydrogen sulfide represents one of the most challenging trace gases in the reformer steam iron cycle. The aim of the present work was an in-depth investigation of steam reforming with pure methane and synthetic biogas contaminated with selective concentrations of 1, 5 and 10 ppm of hydrogen sulfide. To validate the experimental data, the fixed-bed reactor system was modeled as one-dimensional pseudo-homogeneous plug flow reactor by an adapted Maxted model. In a preliminary thermodynamic study, the dry equilibrium composition was determined within a deviation of 4% for steam methane reforming (SMR) and 2% for synthetic biogas reforming compared to the experimental results. The impact of hydrogen sulfide on the reactivity of the catalyst was characterized by the residual methane conversion. The deactivation rate and extent is directly proportional to the concentration of H2S, as higher hydrogen sulfide concentrations lead to a faster deactivation and lower residual methane conversion. A comparison of the methane conversion as a function of sulfur coverage between experimental and simulated data showed good agreement. The predicted results are within <10% deviation for SMR and synthetic biogas reforming, except for sulfur coverages between 0.6 and 0.8. The temperature in the catalyst bed was monitored throughout the deactivation process to gather additional information about the reaction behavior. It was possible to visualize the shift of the reforming reaction front towards the bottom of the reactor caused by catalyst deactivation. The impact of sulfur chemisorption on the morphology of the steam reformer catalyst was analyzed by scanning electron microscope (SEM/EDS) and Brunnauer–Emmet–Teller techniques. SEM patterns clearly indicated the presence of sulfur as a sort of dust on the surface of the catalyst, which was confirmed by EDS analysis with a sulfur concentration of 0.04 wt%.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-02-02 , DOI: 10.1088/2515-7655/acb3fc
Nanostructured one-dimensional multiwall-carbon nanotubes have a variety of advantageous properties including good electrical conductivity and mechanical strength, and thus have been widely investigated for use in lithium-ion battery electrodes as conductive and microstructural additives, though they also possess some electrochemical activity. Their application to sodium-ion batteries has been less extensively researched, and therefore a greater understanding of the electrochemical reaction with sodium, and effects of slurry composition and electrolyte formulation is warranted, especially as these are likely components in future Na-ion electrode formulations. Here, we report the fabrication of aqueous and organic multi-wall carbon nanotube (MWCNT) negative electrodes processed by ball milling. The binder of choice is noted to greatly affect the electrochemical performance, both in terms of capacity retention and rate capability over a range of current densities from 25 to 500 mA g−1. Switching from a carbonate- to diglyme-based electrolyte considerably improves initial coulombic efficiencies (∼10%–60%), attributed to less extensive formation of solid electrolyte interphase, and enables a reversible mechanism with capacities up to 150 mAh g−1 over 100 cycles depending upon the binder used. Ex-situ characterization of the discharged and cycled carbon nanotubes by powder x-ray diffraction, transmission electron microscopy and Raman spectroscopy provide an insight into how MWCNTs undergo sodiation and demonstrate a partially reversible structural transformation during cycling when using the diglyme-based electrolyte. This work lays the foundation for a better understanding of these versatile materials, especially when used in the most promising alternative energy storage technology to lithium ion.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-01-24 , DOI: 10.1088/2515-7655/aca9fd
As a consequence of the issues resulting from global climate change many nations are starting to transition to being low or net zero carbon economies. To achieve this objective practical alternative fuels are urgently required and hydrogen gas is deemed one of the most desirable substitute fuels to traditional hydrocarbons. A significant challenge, however, is obtaining hydrogen from sources with low or zero carbon footprint i.e. so called ‘green’ hydrogen. Consequently, there are a number of strands of research into processes that are practical techniques for the production of this ‘green’ hydrogen. Over the past five decades there has been a significant body of research into photocatalytic (PC)/photoelectrocatalytic processes for hydrogen production through water splitting or water reduction. There have, however been significant issues faced in terms of the practical capability of this promising technology to produce hydrogen at scale. This road map article explores a range of issues related to both PC and photoelectrocatalytic hydrogen generation ranging from basic processes, materials science through to reactor engineering and applications for biomass reforming.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-04-20 , DOI: 10.1088/2515-7655/accc54
Rare-earth-free magnetostructural MnNiSi-based solid solutions are considered as promising candidates for solid-state cooling applications. In this paper, we use density functional theory calculations to study the energetics, variations in atomic displacements and bond length, and magnetic properties of high-entropic, intermetallic MnNi-X (X = Si0.2Ge0.2Sn0.2Al0.2Ga0.2) magnet in both the low-symmetry Pnma and high-symmetry
P63/mmc
structures, where we confine the large configurational entropy to the non-magnetic X-site of the compound. Our calculations reveal that the high-entropic chemical substitution of Si0.2Ge0.2Sn0.2Al0.2Ga0.2 in the X-site carry fingerprints that favor a reduction in magnetostructural transition temperature with minimal impact of total magnetization. These results motivate a promising path of high-entropic X-site substitutions to tune the magnetostructural properties of MnNiSi-based solid solutions.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-31 , DOI: 10.1088/2515-7655/acc5b2
Cu-based superelastic shape memory alloys are promising for low-stress elastocaloric cooling. We have synthesized bulk alloys of 68Cu–16Al–16Zn under different conditions in order to promote its grain growth and enhance its elastocaloric properties. High-temperature x-ray diffraction of untreated 68Cu–16Al–16Zn alloy showed that the phase boundary between the α + β mixed phases and the high temperature phase (β phase) was between 973 K and 1023 K. Based on this result, the 68Cu–16Al–16Zn alloy was heated and cooled in a furnace repeatedly between 773 K and 1173 K. The maximum grain size after heat treatment of the ingot rolled to 67% reached 11.1 mm. The latent heat of the martensitic transformation after grain growth was 6.3 J g−1, which is higher than the previously reported value for the compound. The stress–strain curve of 68Cu–16Al–16Zn rolled to 67% rolling with cyclical heat treatments showed a maximum stress of 106 MPa at 4.5% strain, with adiabatic temperature change of 5.9 K in heating during stress loading and 5.6 K in cooling in stress removal. Furthermore, no fatigue in the stress–strain behavior was observed up to at least 60 000 mechanical cycles at 2% strain.
Nature Chemistry ( IF 24.274 ) Pub Date: 2023-03-06 , DOI: 10.1088/2515-7655/acbb29
Cerium dioxide CeO2 (ceria) is an important material in catalysis and energy applications. The intrinsic Frenkel and Schottky defects can impact a wide range of material properties including the oxygen storage capacity, the redox cycle, and the ionic and thermal transport. Here, we study the impact of Frenkel and Schottky defects on the structural dynamics and thermal properties of ceria using density functional theory. The phonon contributions to the free energy are found to reduce the defect formation free energies at elevated temperature. The phonon dispersions of defective CeO2 show significant broadening of the main branches compared to stoichiometric ceria. Phonon modes associated with the defects are identifiable in the infrared spectra through characteristic shoulders on the main features of the stoichiometric fluorite structure. Finally, the presence of Frenkel and Schottky defects are also found to reduce the thermal conductivity by up to 88% compared to stoichiometric CeO2.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.90 | 151 | Science Citation Index Science Citation Index Expanded | Not |
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